2-Bromo-5-hydroxyisonicotinaldehyde
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Overview
Description
2-Bromo-5-hydroxyisonicotinaldehyde is a chemical compound with the molecular formula C6H4BrNO2 and a molecular weight of 202.01 g/mol It is a derivative of isonicotinaldehyde, featuring a bromine atom at the second position and a hydroxyl group at the fifth position on the pyridine ring
Preparation Methods
The synthesis of 2-Bromo-5-hydroxyisonicotinaldehyde typically involves the bromination of 5-hydroxyisonicotinaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. The process may involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, with the reaction being conducted in an appropriate solvent such as acetic acid or dichloromethane . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Bromo-5-hydroxyisonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-5-hydroxyisonicotinaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-Bromo-5-hydroxyisonicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group on the pyridine ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-Bromo-5-hydroxyisonicotinaldehyde can be compared with other similar compounds, such as:
5-Hydroxyisonicotinaldehyde: Lacks the bromine atom, which may result in different reactivity and binding properties.
2-Bromoisonicotinaldehyde: Lacks the hydroxyl group, which may affect its solubility and interaction with biological targets.
2-Bromo-5-methoxyisonicotinaldehyde: Features a methoxy group instead of a hydroxyl group, potentially altering its chemical and biological properties.
Properties
IUPAC Name |
2-bromo-5-hydroxypyridine-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO2/c7-6-1-4(3-9)5(10)2-8-6/h1-3,10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AECQZMXEHNJXAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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